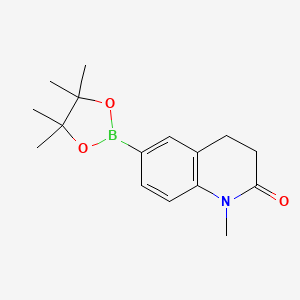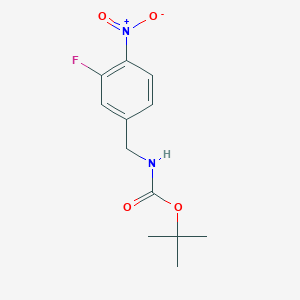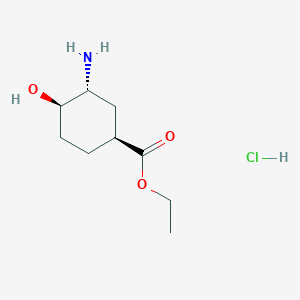
2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Vue d'ensemble
Description
2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C7H6FNO4S. It is a boronic acid derivative that contains a fluorine atom and a methylsulfonyl group attached to the phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-fluoro-5-(methylsulfonyl)phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid chloride, under mild conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different boronic acid derivatives.
Substitution: Substitution reactions at the fluorine or methylsulfonyl positions can yield a variety of functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Phenolic derivatives with different substituents.
Reduction Products: Reduced boronic acids or boronic esters.
Substitution Products: Functionalized phenylboronic acids with different substituents.
Applications De Recherche Scientifique
2-Fluoro-5-(methylsulfonyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 2-Fluoro-5-(methylsulfonyl)phenylboronic acid exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various biological and chemical systems to achieve its desired effects.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-(methylsulfonyl)toluene: Similar structure but lacks the boronic acid group.
2-Fluoro-5-(methylsulfonyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of boronic acid.
Propriétés
IUPAC Name |
(2-fluoro-5-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJFIMZXAINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


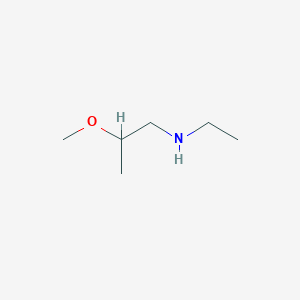


![8-Bromo-6-chloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529844.png)
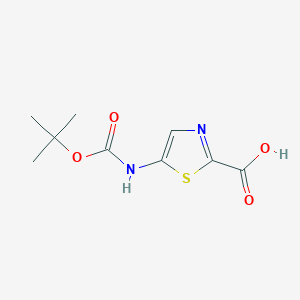

![5-Amino-2-Cbz-2-azaspiro[3.3]heptane](/img/structure/B1529854.png)
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid 6-ethyl ester](/img/structure/B1529855.png)
